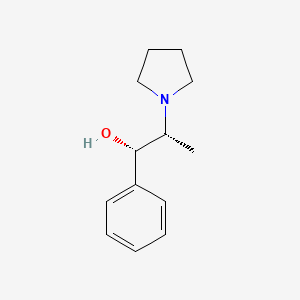
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound with a unique structure that includes a phenyl group, a pyrrolidine ring, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and pyrrolidine.
Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in phenylacetone to form the corresponding alcohol.
Chiral Resolution: The chiral resolution of the racemic mixture can be achieved using chiral catalysts or by employing chiral auxiliaries to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing advanced purification techniques, such as chromatography, to isolate the desired enantiomer with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
The major products formed from these reactions include:
Oxidation: The corresponding ketone derivative.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction or metabolic pathways, to elicit a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.
1-phenyl-2-(pyrrolidin-1-yl)ethanol: A structurally similar compound with a different carbon chain length.
1-phenyl-2-(pyrrolidin-1-yl)propan-2-ol: A compound with a hydroxyl group at a different position on the carbon chain.
Uniqueness
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets
Propriétés
Numéro CAS |
56571-91-6 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(1R,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13+/m1/s1 |
Clé InChI |
FZVHJGJBJLFWEX-YPMHNXCESA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
Key on ui other cas no. |
1215194-17-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















